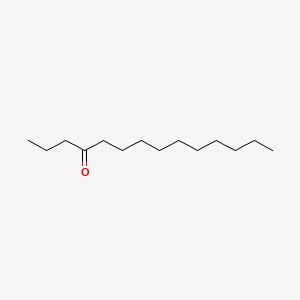![molecular formula C61H40F4N2O3Ru B13789721 Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) is a complex organometallic compound. This compound is notable for its unique structure, which includes multiple naphthalene rings and difluorophenyl groups coordinated to a central ruthenium ion. The presence of carbon monoxide in the compound’s name indicates its potential use in carbon monoxide release applications.
Vorbereitungsmethoden
The synthesis of this compound involves multiple steps, starting with the preparation of the naphthalene and difluorophenyl precursors. These precursors are then reacted with ruthenium salts under specific conditions to form the final complex. The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and may require the presence of a base to facilitate the formation of the complex. Industrial production methods would likely involve scaling up these reactions and optimizing the conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: The ruthenium center can be oxidized, leading to changes in the oxidation state of the metal and potentially altering the compound’s properties.
Reduction: The compound can be reduced, which may affect the coordination environment around the ruthenium ion.
Substitution: Ligands in the complex can be substituted with other ligands, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications, including:
Chemistry: It can be used as a catalyst in various organic reactions, taking advantage of the unique properties of the ruthenium center.
Biology: The compound’s ability to release carbon monoxide can be exploited in biological studies to investigate the effects of carbon monoxide on cellular processes.
Medicine: Potential therapeutic applications include the controlled release of carbon monoxide for its anti-inflammatory and cytoprotective effects.
Industry: The compound can be used in industrial processes that require the controlled release of carbon monoxide or as a catalyst in chemical manufacturing.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves the coordination of the ruthenium ion with the surrounding ligands. The presence of carbon monoxide in the compound allows for its controlled release under specific conditions, such as light irradiation or chemical triggers. The molecular targets and pathways involved in its action depend on the specific application, whether it be catalytic activity, biological effects, or therapeutic use.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other ruthenium-based complexes with different ligands. These compounds may have similar catalytic properties but differ in their ability to release carbon monoxide or their biological effects. Examples of similar compounds include:
- Tricarbonyl-rhenium complexes
- Other ruthenium complexes with different naphthalene or phenyl ligands The uniqueness of this compound lies in its specific ligand arrangement and its potential for controlled carbon monoxide release, which distinguishes it from other similar compounds.
Eigenschaften
Molekularformel |
C61H40F4N2O3Ru |
|---|---|
Molekulargewicht |
1026.0 g/mol |
IUPAC-Name |
carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+) |
InChI |
InChI=1S/C60H42F4N2O2.CO.Ru/c61-47-21-11-22-48(62)55(47)45-29-27-35-13-1-5-17-41(35)53(45)57-43-19-7-3-15-37(43)31-39(59(57)67)33-65-51-25-9-10-26-52(51)66-34-40-32-38-16-4-8-20-44(38)58(60(40)68)54-42-18-6-2-14-36(42)28-30-46(54)56-49(63)23-12-24-50(56)64;1-2;/h1-8,11-24,27-34,51-52,67-68H,9-10,25-26H2;;/q;;+2/p-2 |
InChI-Schlüssel |
KQYQPDNZFSBATB-UHFFFAOYSA-L |
Kanonische SMILES |
[C-]#[O+].C1CCC(C(C1)N=CC2=CC3=CC=CC=C3C(=C2[O-])C4=C(C=CC5=CC=CC=C54)C6=C(C=CC=C6F)F)N=CC7=CC8=CC=CC=C8C(=C7[O-])C9=C(C=CC1=CC=CC=C19)C1=C(C=CC=C1F)F.[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


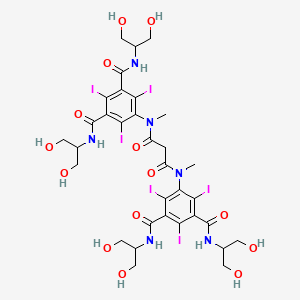
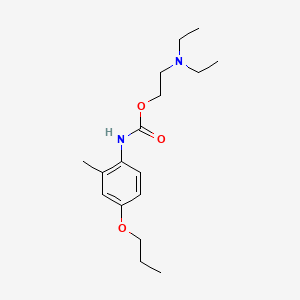
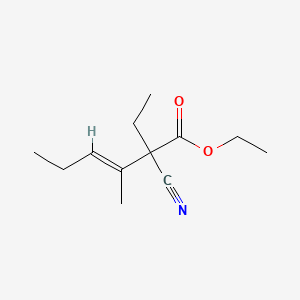
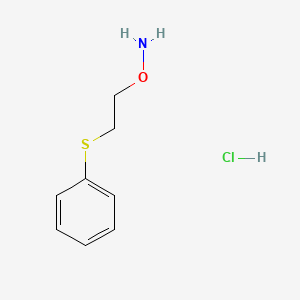
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)
![N-Allyl-norgranatanol-3-alpha-(2-methylbenzhydryl)aether [German]](/img/structure/B13789678.png)

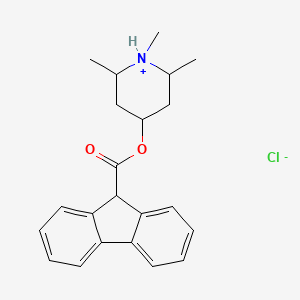
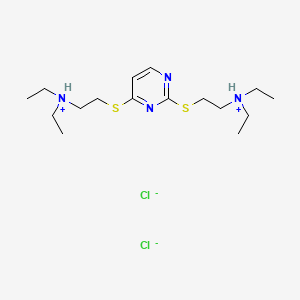
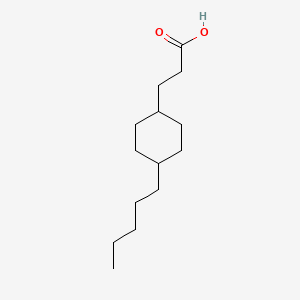
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)

